Hafnium sulfide (HfS2)

Overview

Description

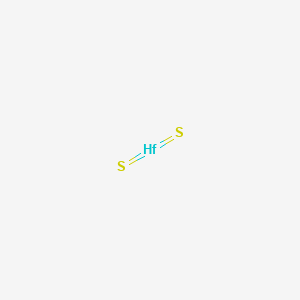

Hafnium sulfide (HfS2) is an inorganic compound of hafnium and sulfur . It is a layered dichalcogenide with a metallic luster and is a kind of two-dimensional semiconductor material . Hafnium sulfide is stable in air and is insoluble in water, dilute acid, alkali, and most organic solvents .

Synthesis Analysis

Hafnium disulfide can be synthesized using a simple and cost-effective method to grow layered belt-like nano-crystals of HfS2 with a large interlayer spacing followed by its chemical exfoliation . The as-grown crystals exfoliate into single or few layers in some minutes using a solvent-assisted ultrasonification method in N-Cyclohexyl-2-pyrrolidone . Hafnium disulfide powder can also be produced by reacting hydrogen sulfide and hafnium oxides at 500–1300 °C .Molecular Structure Analysis

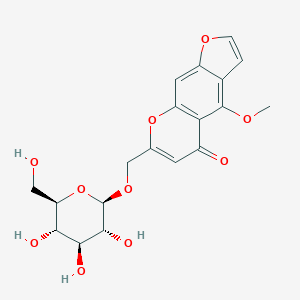

The Hafnium sulfide molecule contains a total of 2 bonds. There are 2 non-H bonds, 2 multiple bonds, and 2 double bonds . Images of the chemical structure of Hafnium sulfide are given in the source .Chemical Reactions Analysis

A self-passivated dihafnium sulfide electride ([Hf 2 S] 2+ ∙2e −) by double amorphous layers exhibits a strong oxidation resistance in water and acid solutions, enabling a persistent electrocatalytic hydrogen evolution reaction . The product of its oxidation is hafnium dioxide, HfO2 .Physical And Chemical Properties Analysis

Hafnium sulfide is a purple solid powder . It has a molecular weight of 246.62 g/mol and a theoretical density of 6.03 g/cm³ . Hafnium disulfide is a semiconductor with an indirect bandgap of 2.0 eV. Single layers of HfS2 are predicted to have a direct bandgap of 1.2 eV .Scientific Research Applications

Field-Effect Transistors (FETs)

Specific Scientific Field

Nanoelectronics and materials science.

Summary

Hafnium disulfide (HfS2) monolayers exhibit promising properties for future nanoscale electronic devices. Patterning HfS2 into quasi-one-dimensional nanoribbons enables multi-channel architectures for field-effect transistors (FETs). These devices can be used for logic circuits, memory storage, and other electronic applications.

Experimental Procedures

Synthesis and Exfoliation

High-yield synthesis of HfS2 nanoribbons can be achieved using liquid-phase exfoliation or mechanical exfoliation (similar to the Scotch Tape technique used for graphene). This results in the production of stable few-layer HfS2 flakes .

Results

Optoelectronic Devices

Specific Scientific Field

Photonics and optoelectronics.

Summary

HfS2 monolayers possess an indirect bandgap of approximately 1.3 eV, making them suitable for optoelectronic applications. These applications include photodetectors, light-emitting diodes (LEDs), and solar cells.

Experimental Procedures

Results

Safety And Hazards

Future Directions

properties

IUPAC Name |

bis(sulfanylidene)hafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPNRGHKXLNFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Hf]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfS2 | |

| Record name | Hafnium(IV) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314401 | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium sulfide (HfS2) | |

CAS RN |

18855-94-2 | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18855-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018855942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)